MPI_5a

Description

Properties

IUPAC Name |

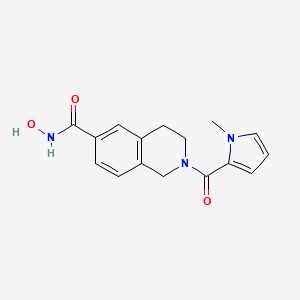

N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQAQGDSGCGFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-(Hydroxyphenyl)quinolin-4-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(hydroxyphenyl)quinolin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, most notably as a potent anticancer agent. These compounds exert their effects through a multi-targeted mechanism of action, influencing several key cellular processes involved in cancer cell proliferation, survival, and metastasis. This technical guide synthesizes the current understanding of their mechanisms, focusing on antimitotic activity, inhibition of crucial signaling pathways such as PI3K/Akt and HIF-1α, and enzymatic inhibition of lipoxygenase. Detailed experimental protocols, quantitative activity data, and visual diagrams of the core pathways are provided to facilitate further research and development in this promising area of oncology.

Introduction

Quinolin-4-one derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their diverse pharmacological properties. The introduction of a hydroxyphenyl moiety at the 2-position creates a biaryl system that is a key structural feature for potent biological activity. Numerous studies have focused on synthesizing and evaluating substituted 2-(hydroxyphenyl)quinolin-4-ones, revealing their potential to inhibit cancer cell growth through various mechanisms. This guide provides a detailed overview of the primary mechanisms of action attributed to this class of compounds.

Core Mechanisms of Action

The anticancer effects of 2-(hydroxyphenyl)quinolin-4-ones are not attributed to a single mode of action but rather to the modulation of multiple cellular targets and pathways.

Antimitotic Activity via Tubulin Polymerization Inhibition

A primary mechanism for several potent 2-(hydroxyphenyl)quinolin-4-one derivatives is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2]

-

Mechanism: These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This interference prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The resulting mitotic arrest activates cell cycle checkpoints, ultimately leading to programmed cell death (apoptosis).[2][3]

-

Evidence: Studies on compounds like 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one have shown strong inhibitory activity against cancer cell lines, with a mechanism of action resembling that of antimitotic drugs like Vinca alkaloids.[1] This activity is often associated with the induction of G2/M cell cycle arrest.[3]

Caption: Proposed antimitotic mechanism of 2-(hydroxyphenyl)quinolin-4-ones.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is frequently hyperactivated in cancer.[4][5] Several quinolinone and quinazolinone derivatives have been identified as potent inhibitors of this pathway.

-

Mechanism: These compounds typically act as ATP-competitive inhibitors of PI3K isoforms (particularly PI3Kα).[5] By inhibiting PI3K, they prevent the phosphorylation and subsequent activation of Akt.[4] Deactivation of Akt signaling leads to decreased cell proliferation and the induction of apoptosis.[5]

-

Evidence: Studies on related 4-aminoquinazoline derivatives demonstrated selective inhibition of PI3Kα with IC50 values in the nanomolar range (e.g., 13.6 nM).[5] This inhibition effectively blocks the downstream signaling cascade, leading to G1 cell cycle arrest and apoptosis through the mitochondrial-dependent pathway.[5]

Caption: Inhibition of the PI3K/Akt signaling pathway.

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environments common in solid tumors.[6]

-

Mechanism: Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) protein and subsequent degradation by the proteasome.[7][8] Under hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, dimerize with HIF-1β, and activate genes promoting angiogenesis, glycolysis, and cell survival.[6][8] Some quinolone derivatives act as PHD inhibitors, stabilizing HIF-1α, which can be a therapeutic strategy for ischemic diseases.[6][7][9] Conversely, other quinolones have been shown to repress HIF-1α accumulation, representing a potent anticancer strategy.[8][10]

-

Evidence: Certain 2-alkyl-4-quinolones have been found to directly target HIF-1α for degradation through the 26S-proteasome pathway, independent of PHD activity.[8] Other 4-aminoquinoline analogs have been identified as potent HIF-1α inhibitors with IC50 values in the nanomolar range.[10]

Caption: Regulation of HIF-1α and site of compound intervention.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Chronic inflammation is a known contributor to cancer development, making LOX a relevant therapeutic target.

-

Mechanism: Certain quinolinone derivatives inhibit the activity of lipoxygenase, thereby blocking the production of pro-inflammatory molecules. This anti-inflammatory action can contribute to the overall anticancer effect.

-

Evidence: Quinolinone-pyrazoline hybrids have been evaluated for their ability to inhibit soybean lipoxygenase (a model for human 5-LOX), with some analogs showing potent activity with IC50 values as low as 10 µM.[11][12]

Quantitative Data

The biological activity of various 2-(hydroxyphenyl)quinolin-4-one derivatives and related compounds has been quantified against numerous cancer cell lines and enzymatic targets.

Table 1: Antiproliferative Activity (IC50) of Selected Quinolinone Derivatives

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2PQ-5 / 2PQ-6 | HL-60 | Leukemia | 0.03 - 0.11 | [1] |

| 2PQ-5 / 2PQ-6 | HCT116 | Colon | 0.03 - 0.11 | [1] |

| 2PQ-5 / 2PQ-6 | Hep3B | Hepatoma | 0.03 - 0.11 | [1] |

| 2PQ-5 / 2PQ-6 | NCI-H460 | Lung | 0.03 - 0.11 | [1] |

| Compound 3d | U251 | Glioblastoma | 6.36 ± 0.73 | [13] |

| Compound 3g | U251 | Glioblastoma | 7.32 ± 0.86 | [13] |

| Compound 3d | U87 | Glioblastoma | 12.02 ± 0.5 | [13] |

| Compound 3g | U87 | Glioblastoma | 9.52 ± 0.81 |[13] |

Table 2: Enzymatic Inhibition by Quinolinone and Related Derivatives

| Compound Class/ID | Target Enzyme | Inhibition | IC50 | Reference |

|---|---|---|---|---|

| 4-Aminoquinazoline (6b) | PI3Kα | Kinase Activity | 13.6 nM | [5] |

| Quinolinone-pyrazoline (9b) | Lipoxygenase (LOX) | Enzymatic Activity | 10 µM | [12] |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | EGFR | Kinase Activity | 57 nM | [14] |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | BRAFV600E | Kinase Activity | 68 nM |[14] |

Experimental Protocols

General Synthesis of 2-(Hydroxyphenyl)quinolin-4-ones

A common synthetic route involves the cyclization of N-(ketoaryl)amides, often referred to as a Camps cyclization.[1]

-

Amide Formation: A substituted benzoic acid is chlorinated using thionyl chloride to form the corresponding benzoyl chloride.

-

The crude benzoyl chloride is then reacted with a substituted o-aminoacetophenone to yield the N-(ketoaryl)amide intermediate.

-

Cyclization: The amide is cyclized in the presence of a base (e.g., KOH) in a solvent like dioxane to form the quinolin-4-one ring system.

-

Deprotection: If a protecting group (e.g., benzyl) is used for the hydroxyl group on the phenyl ring, it is removed via catalytic hydrogenolysis (e.g., with Pd/C) to yield the final 2-(hydroxyphenyl)quinolin-4-one.[1]

Caption: General workflow for the synthesis of target compounds.

Antiproliferative Assay (MTT Assay)

This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting viability against compound concentration.[15]

PI3K Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K.

-

Assay Principle: The assay quantifies the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, PIP2. This is often done using a competitive ELISA format or a fluorescence-based method.

-

Procedure (General):

-

Recombinant PI3K enzyme is incubated with the test compound at various concentrations in an assay buffer.

-

A mixture of PIP2 substrate and ATP is added to initiate the kinase reaction.

-

The reaction is stopped, and the amount of PIP3 produced is quantified. For ELISA, this involves adding a PIP3 detector protein (e.g., a GST-tagged GRP1 PH domain) and a secondary detection antibody.

-

The signal is inversely proportional to the PI3K activity. IC50 values are calculated based on the dose-response curve.[5][16]

-

Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the inhibition of LOX activity by monitoring the formation of hydroperoxides from linoleic acid.[17][18]

-

Reagent Preparation:

-

Enzyme: A solution of soybean lipoxygenase in a borate buffer (pH 9.0).

-

Substrate: A solution of linoleic acid.

-

Test Compound: Dissolved in a suitable solvent like DMSO.

-

-

Assay Procedure:

-

The enzyme solution is pre-incubated with the test compound (or vehicle control) for a short period (e.g., 3-10 minutes) at 25°C.[18][19]

-

The reaction is initiated by adding the linoleic acid substrate.

-

The conversion of linoleic acid to conjugated diene hydroperoxides is monitored by measuring the increase in absorbance at 234 nm over time (e.g., 3-6 minutes) using a spectrophotometer.[17][19]

-

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction. IC50 values are then determined.[18]

Conclusion

2-(Hydroxyphenyl)quinolin-4-ones represent a versatile and highly active class of compounds with significant potential for development as anticancer therapeutics. Their efficacy stems from a multi-targeted approach, including the disruption of fundamental cellular machinery (mitosis), the inhibition of key pro-survival signaling pathways (PI3K/Akt, HIF-1α), and the modulation of the tumor microenvironment through anti-inflammatory actions (LOX inhibition). The data and protocols presented in this guide provide a comprehensive foundation for researchers to build upon, enabling further structure-activity relationship studies, lead optimization, and the elucidation of more nuanced mechanisms of action for this promising scaffold.

References

- 1. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dipeptidyl-quinolone derivatives inhibit hypoxia inducible factor-1α prolyl hydroxylases-1, -2, and -3 with altered selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa Alkyl Quinolones Repress Hypoxia-Inducible Factor 1 (HIF-1) Signaling through HIF-1α Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. helios.eie.gr [helios.eie.gr]

- 12. Novel quinolinone-pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

Unraveling the Dichotomous Role of Semaphorin 5A in Cancer: A Technical Guide

Introduction

Semaphorin 5A (SEMA5A), a transmembrane protein initially characterized for its role in axon guidance during neural development, has emerged as a critical and complex player in oncology.[1] Its expression and function in various cancers are multifaceted, exhibiting both tumor-suppressive and pro-tumorigenic activities depending on the cellular context and cancer type. This guide provides an in-depth technical overview of SEMA5A's role in cancer research, focusing on its signaling pathways, quantitative effects on cancer cell behavior, and the experimental methodologies used to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Dual Nature of SEMA5A in Cancer

SEMA5A's involvement in cancer is paradoxical. In some malignancies, such as non-small cell lung carcinoma, it acts as a tumor suppressor by inhibiting cell proliferation and migration.[1][2] Conversely, in cancers like pancreatic cancer, gastric cancer, and melanoma, SEMA5A can promote tumor progression, angiogenesis, and metastasis.[3][4][5][6] This dual functionality underscores the complexity of its signaling and highlights the importance of understanding its context-dependent mechanisms of action.

Signaling Pathways of Semaphorin 5A

The contradictory roles of SEMA5A in cancer are underpinned by its engagement with different signaling cascades. Below are diagrams of the primary pro-tumorigenic and anti-tumorigenic pathways identified in the literature.

Pro-Tumorigenic Signaling Pathway

In contexts where SEMA5A promotes cancer, it often engages pathways that enhance cell survival, proliferation, and migration. One such key pathway involves the activation of PI3K/Akt and MET receptor tyrosine kinases, leading to increased angiogenesis and cell motility.

Anti-Tumorigenic Signaling Pathway

In its tumor-suppressive role, particularly in lung adenocarcinoma, the extracellular domain of SEMA5A has been shown to activate interferon signaling pathways, leading to an anti-proliferative effect.

Quantitative Data on SEMA5A's Role in Cancer

The following tables summarize the quantitative findings from key studies on SEMA5A, providing a comparative view of its effects across different cancer models.

Table 1: Effect of SEMA5A Overexpression on Cancer Cell Lines

| Cell Line | Cancer Type | Effect on Proliferation | Effect on Colony Formation | Effect on Migration | Reference |

| A549 | Lung Adenocarcinoma | Significant decrease (P<0.01) | Significant decrease (P<0.001) | Significant decrease (P<0.01) | [2] |

| H1299 | Lung Adenocarcinoma | Significant decrease (P<0.01) | Significant decrease (P<0.001) | Significant decrease (P<0.01) | [2] |

| HMEC-1 | Endothelial Cells | Significant increase | Not Assessed | Significant increase | [3] |

Table 2: SEMA5A Expression and Drug Sensitivity

| Cancer Type | Drug | Correlation with SEMA5A Expression | Finding | Reference |

| Colon Cancer | NVP-BEZ235 (PI3K/mTOR inhibitor) | Inverse | High SEMA5A expression correlated with lower IC50 values (higher sensitivity). | [6] |

| Pancreatic Cancer | Gemcitabine | Not directly tested | Cell lines with high sensitivity to gemcitabine (IC50 values of 0.5, 0.7, and 3.0 ng/mL) were identified, but SEMA5A expression was not the primary focus. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to study SEMA5A, compiled from various sources.

Western Blot Analysis

This protocol is used to detect SEMA5A protein levels in cell lysates.

-

Cell Lysis: Prepare total cell lysates from transfected or control cells using RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer: Electrotransfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against SEMA5A (e.g., 1:1,000 dilution) overnight at 4°C.[2] Use an antibody for a housekeeping protein like GAPDH as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

This assay measures the migratory capacity of cancer cells in response to chemoattractants.

-

Cell Preparation: Culture cells to 80-90% confluency and then serum-starve for 24 hours.

-

Assay Setup: Seed 4x10⁴ cells in 200 µL of serum-free medium into the upper chamber of a 24-well Transwell unit (8.0 µm pore size).[2]

-

Chemoattractant: Add 600 µL of medium containing 10% FBS to the lower chamber.[2] For specific chemoattractant effects, recombinant SEMA5A can be added to the lower chamber.[3]

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24 hours.[2]

-

Cell Removal: Carefully remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a methanol-acetic acid mixture (3:1) for 20 minutes, followed by staining with 0.1% crystal violet for 20 minutes.[2]

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Tumor Model

This model assesses the effect of SEMA5A on tumor growth in a living organism.

-

Cell Preparation: Transfect cancer cells (e.g., UM-UC-3) with a vector expressing SEMA5A shRNA or a non-targeting control.

-

Animal Model: Use 4-week-old male BALB/c nude mice.[8] All procedures must be approved by an Institutional Animal Care and Use Committee.[2]

-

Cell Implantation: Subcutaneously inject 1x10⁷ cells in a suitable buffer (e.g., PBS) into the flank of each mouse.[8]

-

Tumor Monitoring: Measure tumor volume weekly using calipers with the formula: (length × width²) × 0.5.[8]

-

Endpoint: Euthanize the mice after a predetermined period (e.g., four weeks) or when tumors reach a specified size (e.g., 1,000 mm³), and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[2][8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the function of SEMA5A in a cancer cell line.

Conclusion

Semaphorin 5A is a protein with a significant and complex role in cancer biology. Its ability to act as both a tumor promoter and suppressor, mediated by distinct signaling pathways, makes it a challenging but potentially rewarding target for therapeutic intervention. The data and protocols summarized in this guide provide a foundation for researchers to further investigate the mechanisms of SEMA5A action. Future research should focus on elucidating the upstream factors that determine its functional switch in different cancer types, which will be critical for the development of effective SEMA5A-targeted therapies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Semaphorin 5A promotes angiogenesis by increasing endothelial cell proliferation, migration, and decreasing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semaphorin 5A modulates focal adhesion pathway and lamellipodia formation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 6. A Combined ULBP2 and SEMA5A Expression Signature as a Prognostic and Predictive Biomarker for Colon Cancer [jcancer.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Circular RNA circSEMA5A promotes bladder cancer progression by upregulating ENO1 and SEMA5A expression | Aging [aging-us.com]

Antiproliferative Effects of Quinolin-4-one Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Quinolin-4-one, a heterocyclic aromatic organic compound, represents a critical scaffold in medicinal chemistry.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][3][4] The versatility of the quinolin-4-one ring system allows for extensive chemical modification, leading to the development of potent and selective agents for cancer therapy.[5][6] These compounds have shown promise in overcoming challenges such as drug resistance and toxicity associated with existing cancer treatments, making them a focal point of current drug discovery efforts.[6][7] This guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental evaluation of quinolin-4-one derivatives as antiproliferative agents.

Mechanisms of Antiproliferative Action

Quinolin-4-one derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes involved in cancer cell growth and survival.[1][8] These mechanisms include the inhibition of key enzymes, disruption of cellular structures, and the induction of programmed cell death and cell cycle arrest.

1. Inhibition of Key Cellular Enzymes

A primary mechanism of action for many quinolin-4-one derivatives is the inhibition of enzymes crucial for cancer cell proliferation and survival.[3]

-

Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5]

-

Tyrosine Kinases: Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and HER-2.[9][10][11] Inhibition of these pathways disrupts signals that promote cell growth, angiogenesis (the formation of new blood vessels that supply tumors), and metastasis.[9]

-

Other Kinases: Phosphoinositide 3-kinases (PI3K) and Aurora kinases are also significant targets.[3][5][12] For instance, the quinazolin-4(3H)-one derivative BIQO-19 targets Aurora Kinase A, a key regulator of the cell cycle.[12]

-

-

Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerase II, an enzyme essential for managing DNA tangles during replication.[3] This leads to DNA damage and ultimately triggers cell death.

-

Histone Deacetylase (HDAC) Inhibition: Some quinolin-4-ones can inhibit HDACs, leading to changes in gene expression that can suppress tumor growth.[3]

2. Disruption of the Cytoskeleton

Several quinolin-4-one derivatives have been identified as potent inhibitors of tubulin polymerization.[3][7] Microtubules, formed from tubulin, are essential components of the cellular cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds block cells in mitosis, leading to cell cycle arrest and apoptosis.[7][13]

3. Induction of Cell Cycle Arrest and Apoptosis

A common outcome of the enzymatic and structural disruption caused by quinolin-4-one derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, most commonly the G2/M and S phases.[3][14] This prevents cancer cells from dividing and proliferating. For example, some derivatives induce G2/M phase arrest through a p53-dependent pathway.[14]

-

Apoptosis: By activating apoptotic pathways, these derivatives trigger the cancer cell's self-destruction mechanism. This can be achieved by modulating the expression of key apoptosis-related proteins, such as upregulating pro-apoptotic proteins (e.g., Bax, Caspase-3, Caspase-9) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[10][14][15]

-

Reactive Oxygen Species (ROS) Generation: Some quinoline-chalcone hybrids induce the production of ROS within cancer cells, leading to oxidative stress and subsequent apoptosis.[15]

Caption: General mechanisms of antiproliferative action for quinolin-4-one derivatives.

Quantitative Antiproliferative Data

The antiproliferative activity of quinolin-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Lower values indicate higher potency. The tables below summarize the activity of selected derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of Quinolin-2(1H)-one and 4(1H)-quinolone Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 Value | Reference |

| 5a | Quinolin-2(1H)-one | MCF-7 (Breast) | 34 nM (IC50) | [10] |

| 5a | 4-cell line panel | 37 nM (GI50) | [10] | |

| 7e | 4(1H)-quinolone | HepG2 (Liver) | < 1.0 µM (IC50) | [14] |

| f25 | Quinoline | CAL-27 (Tongue) | 7.70 µM (IC50) | [16] |

| 4e | Quinoline Schiff's base | HT29 (Colon) | 4.7 µM (IC50) | [17] |

| 4e | Quinoline Schiff's base | MDA-MB231 (Breast) | 4.6 µM (IC50) | [17] |

Table 2: Antiproliferative Activity of Quinoline Hybrids

| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 Value | Reference |

| 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 µM (IC50) | [15] |

| 12e | Quinoline-Chalcone | HCT-116 (Colon) | 5.34 µM (IC50) | [15] |

| 12e | Quinoline-Chalcone | MCF-7 (Breast) | 5.21 µM (IC50) | [15] |

| 8c / 12d | Quinoline-Oxadiazole | HepG2 (Liver) | 0.137–0.332 µg/mL (IC50) | [18] |

| 8c / 12d | Quinoline-Oxadiazole | MCF-7 (Breast) | 0.164–0.583 µg/mL (IC50) | [18] |

| 3f-j | Triazolyl-quinolin-2(1H)-one | 4-cell line panel | 22-31 nM (GI50) | [6][19] |

Table 3: Kinase Inhibitory Activity of Selected Derivatives

| Compound ID | Target Kinase | IC50 Value | Reference |

| 5p | VEGFR-2 | 0.117 µM | [11] |

| 3h | EGFR | 57 nM | [19] |

| 3h | BRAFV600E | 68 nM | [19] |

| 3h | EGFRT790M | 9.70 nM | [19] |

| 8c | EGFR-TK | 0.14 µM | [18] |

| 12d | EGFR-TK | 0.18 µM | [18] |

Experimental Protocols

The evaluation of the antiproliferative effects of quinolin-4-one derivatives involves a series of standardized in vitro assays.

Caption: Standard workflow for evaluating antiproliferative compounds.

1. Cell Viability / Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the quinolin-4-one derivative (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[10][19]

-

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Methodology:

-

Treatment: Cells are treated with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically for 15 minutes in the dark.

-

Data Acquisition: The fluorescence of individual cells is analyzed using a flow cytometer.

-

Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.[14]

-

3. Cell Cycle Analysis

-

Principle: This assay uses a fluorescent DNA-binding dye (like Propidium Iodide) to quantify the DNA content of each cell in a population. The distribution of DNA content reveals the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Methodology:

-

Treatment: Cells are treated with the quinolin-4-one derivative for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting & Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the membranes.

-

Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.

-

Data Acquisition: The DNA content of thousands of individual cells is measured by flow cytometry.

-

Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle, revealing any compound-induced cell cycle arrest.[10][18]

-

4. Western Blotting

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the pathways of interest (e.g., apoptosis, cell cycle regulation, signaling cascades).

-

Methodology:

-

Treatment & Lysis: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Bcl-2, p53, p-AKA), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[14][16]

-

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]

- 11. dovepress.com [dovepress.com]

- 12. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]

- 13. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 14. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. f25, a novel synthetic quinoline derivative, inhibits tongue cancer cell invasion and survival by the PPAR pathway in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

Structure-Activity Relationship of 2-Phenylquinazolin-4(3H)-one (2PQ) Compounds: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinazolin-4(3H)-one (2PQ) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document provides an in-depth technical overview of the structure-activity relationships (SAR) of 2PQ derivatives, focusing on their anticancer and antimicrobial properties. We summarize quantitative biological data, provide detailed experimental methodologies for key assays, and visualize relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Quinazolinone derivatives, particularly those with a phenyl group at the 2-position, represent a significant class of heterocyclic compounds with diverse and potent biological activities.[1] Their structural versatility and synthetic accessibility have made them attractive scaffolds for the development of novel therapeutic agents. The core 2PQ structure has been identified in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2]

The biological activity of 2PQ derivatives is highly dependent on the nature and position of substituents on both the quinazolinone core and the 2-phenyl ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new, more potent, and selective drug candidates. This guide will explore the SAR of 2PQ compounds, with a particular focus on their anticancer activity through mechanisms such as EGFR inhibition and tubulin polymerization disruption, as well as their antibacterial and antifungal activities.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 2PQ compounds can be finely tuned by introducing various substituents at different positions of the quinazolinone ring system. The key positions for substitution are the N-3 position of the quinazolinone ring, the 2-phenyl ring, and positions 6, 7, and 8 of the fused benzene ring.

Anticancer Activity

2PQ derivatives have shown significant promise as anticancer agents, primarily by targeting key proteins involved in cell proliferation and division, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin.

The quinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs).[3] Modifications at the 6-position of the quinazolinone ring have been shown to be favorable for potent EGFR inhibition.[3] For instance, the introduction of a fluorine atom at the 6-position has been explored in the development of multiple tyrosine kinase inhibitors.[4]

Table 1: SAR of 2PQ Derivatives as EGFR Inhibitors

| Compound ID | R1 (Position 6) | R2 (Position 3-substituent) | Target Kinase | IC50 (nM) | Reference |

| 23 | -OCH3 | 2-(4-methylpiperazin-1-yl)ethyl | EGFR L858R/T790M/C797S | 0.2 | [3] |

| 4a | Fused 2H-[5][6]oxazino ring at positions 2,3 | 4-(3-ethynylphenyl)amino | EGFR | 12.36 | [7] |

| 7j | Fused six-membered ring at positions 5,6 | 4-anilino | EGFR | 25.69 | [7] |

| 19 | N-Boc glycine | 4-(3-bromoanilino) | EGFR | 3.2 | [8] |

| 8 | - | 4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxy | EGFR wt | 0.8 | [8] |

| 8 | - | 4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxy | EGFR T790M/L858R | 2.7 | [8] |

| 13 | - | 4-(3-chloro-4-fluoroanilino)-7-methoxy | EGFR wt | 5.06 | [8] |

| 17 | - | 4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino) | EGFR | 1.8 | [8] |

| 18 | Fused 2,3-dihydro-[5][6]dioxino ring at positions 5,6 | 4-(3-chloro-4-fluoroanilino) | EGFR wt | 10.29 | [8] |

| 2i | 6-fluoro | 3-benzyl-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylthio) | EGFR | 0.128 | [4] |

| 3i | 6-fluoro | 3-benzyl-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamido) | EGFR | 0.181 | [4] |

Several 2PQ derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine and vinblastine.[9] These compounds often feature a styryl group or a substituted aryl group at the 2-position. The substitution pattern on this aryl ring significantly influences cytotoxicity. For example, a 2-methoxystyryl group at the 2-position has been shown to confer sub-micromolar cytotoxicity and inhibit tubulin polymerization.[6][10]

Table 2: SAR of 2PQ Derivatives as Tubulin Polymerization Inhibitors

| Compound ID | R1 (Position 2-substituent) | Cell Line | GI50 (µM) | Reference |

| 39 | 2-(naphthalen-1-yl) | HT29 | <0.05 | [6] |

| 39 | 2-(naphthalen-1-yl) | U87 | <0.05 | [6] |

| 39 | 2-(naphthalen-1-yl) | A2780 | <0.05 | [6] |

| 39 | 2-(naphthalen-1-yl) | H460 | <0.05 | [6] |

| 39 | 2-(naphthalen-1-yl) | BE2-C | <0.05 | [6] |

| 51 | 2-styryl | - | sub-µM | [6] |

| 63 | 2-(4-hydroxystyryl) | - | sub-µM | [6] |

| 64 | 2-(2-methoxystyryl) | - | sub-µM | [6] |

| 65 | 2-(3-methoxystyryl) | - | sub-µM | [6] |

| 32 | 2-(biphenyl-4-yl) | HepG2 | - | [11] |

Antimicrobial Activity

2PQ derivatives also exhibit a broad spectrum of antimicrobial activity. Substitutions at the N-3 position with arylideneamino groups have been shown to enhance antibacterial activity.[5] The nature of the substituent on the arylidene ring plays a critical role in determining the potency and spectrum of activity.

Table 3: SAR of 2PQ Derivatives as Antimicrobial Agents

| Compound ID | R1 (Position 3-substituent) | Organism | MIC (µg/mL) | Reference |

| 3i | 3-(4-nitrobenzylideneamino) | Citrobacter sp. TR04 | 300 | [5] |

| 3i | 3-(4-nitrobenzylideneamino) | Citrobacter sp. TR06 | 400 | [5] |

| 3e | 3-(4-chlorobenzylideneamino) | Citrobacter sp. TR04 | 400 | [5] |

| 3e | 3-(4-chlorobenzylideneamino) | Citrobacter sp. TR06 | 200 | [5] |

| 6a/6b | - | E. coli | >128 | [1] |

| 7a3/7a4 | - | Fungi | 32 | [1] |

| 6l | 2-(3,5-dichloroanilino) | S. aureus ATCC25923 | 1.0 | [12] |

| 6l | 2-(3,5-dichloroanilino) | S. aureus JE2 (MRSA) | 0.6 | [12] |

| 6y | 2-(3,4-difluorobenzylamino) | S. aureus ATCC25923 | 0.36 | [12] |

| 6y | 2-(3,4-difluorobenzylamino) | S. aureus JE2 (MRSA) | 0.02 | [12] |

Biological Pathways and Mechanisms of Action

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 2PQ-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the signaling cascade.

Caption: EGFR signaling pathway and the inhibitory action of 2PQ compounds.

Tubulin Polymerization Dynamics

Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is crucial for their function.[11] Anticancer agents that target tubulin can either stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis. 2PQ derivatives that inhibit tubulin polymerization bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle.

References

- 1. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Initial Screening of 2-(Hydroxyphenyl)quinolin-4-one Series: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of the 2-(hydroxyphenyl)quinolin-4-one series of compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer, antimicrobial, and enzyme inhibitory agents. This document details the synthesis, experimental protocols for preliminary biological evaluation, and insights into the potential mechanisms of action, including the modulation of key signaling pathways.

Synthetic Approaches

The synthesis of 2-(hydroxyphenyl)quinolin-4-one derivatives can be achieved through several established synthetic routes. A common and effective method is the Camps cyclization. This reaction typically involves the base-mediated intramolecular cyclization of an N-(2-acylaryl)amide.

A general synthetic scheme is outlined below:

Caption: General synthetic workflow for 2-(hydroxyphenyl)quinolin-4-one derivatives.

Data Presentation: Biological Activities

The 2-(hydroxyphenyl)quinolin-4-one series and its analogs have been evaluated for a range of biological activities. The following tables summarize the quantitative data from initial screening assays.

Table 1: Anticancer Activity of 2-(Hydroxyphenyl)quinolin-4-one Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| G7 (4-phenylquinolin-2(1H)-one) | Akt Kinase Activity | 6 | [1] |

| Compound 8b | HepG2 | 0.139 µg/mL | [2] |

| Compound 8c | HepG2 | 0.137 µg/mL | [2] |

| Compound 8e | MCF-7 | 0.179 µg/mL | [2] |

| Compound 15a | MCF-7 | 0.164 µg/mL | [2] |

| Compound 13k | KB, A549, HepG2 | 0.23 - 0.27 | [3] |

| HA-2l | mTOR Kinase | 0.066 | [4] |

| HA-2c | mTOR Kinase | 0.075 | [4] |

Table 2: Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5a4 | Staphylococcus aureus | 64 | [5] |

| Compound 5a7 | Escherichia coli | 128 | [5] |

| Compound 3j (brominated) | Aspergillus flavus | IC50: 7.81 | [6] |

| Compound 3a | Aspergillus flavus | IC50: 70.97 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of 2-(Hydroxyphenyl)quinolin-4-one Derivatives

This protocol describes a typical Camps cyclization approach.

-

Amide Formation: A substituted o-aminoacetophenone is reacted with a substituted benzoyl chloride in a suitable solvent (e.g., pyridine or dichloromethane) to form the corresponding N-(2-acylaryl)amide intermediate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Purification of Intermediate: The resulting amide is isolated by extraction and purified using column chromatography on silica gel.

-

Camps Cyclization: The purified N-(2-acylaryl)amide is dissolved in a suitable solvent such as dioxane or ethanol, and a base (e.g., sodium hydroxide or potassium hydroxide) is added. The mixture is heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., HCl). The precipitated solid is collected by filtration, washed, and recrystallized or purified by column chromatography to yield the final 2-(hydroxyphenyl)quinolin-4-one derivative.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the IC50 of a compound against a specific enzyme.

-

Reagent Preparation: Prepare a buffer solution appropriate for the enzyme assay. Prepare stock solutions of the enzyme, substrate, and test compound.

-

Assay Setup: In a suitable microplate, add the buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period if necessary.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Signaling Pathway Modulation

Preliminary studies suggest that the 2-(hydroxyphenyl)quinolin-4-one scaffold may exert its biological effects through the modulation of key cellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Certain quinolinone derivatives have been identified as inhibitors of this pathway, with some acting as allosteric inhibitors of Akt.

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-(hydroxyphenyl)quinolin-4-one derivatives.

Interference with Tubulin Polymerization

The dynamic assembly and disassembly of microtubules, composed of α- and β-tubulin polymers, are essential for cell division, motility, and intracellular transport. Some quinolone derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Proposed interference with tubulin polymerization by 2-(hydroxyphenyl)quinolin-4-one derivatives.

Conclusion

The 2-(hydroxyphenyl)quinolin-4-one series represents a promising scaffold for the development of novel therapeutic agents. The initial screening data reveal potent anticancer and antimicrobial activities for certain derivatives. The proposed mechanisms of action, including the inhibition of the PI3K/Akt signaling pathway and interference with tubulin polymerization, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for the continued exploration and optimization of this promising class of compounds. Future work should focus on expanding the structure-activity relationship (SAR) studies, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of lead candidates.

References

- 1. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one, a potent anticancer agent. The document includes detailed experimental protocols for its synthesis and purification, a summary of its antiproliferative activity against various cancer cell lines, and an elucidation of its proposed mechanism of action. This information is intended to guide researchers in the replication and further investigation of this promising therapeutic candidate.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] Specifically, 2-arylquinolin-4-one derivatives have attracted considerable attention due to their potent cytotoxic effects against various cancer cell lines.[4][5] This document focuses on a particularly promising compound, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one (referred to as compound 6h in originating literature), which has demonstrated significant antiproliferative activity, notably against non-small cell lung cancer.[6][7] The presence of a hydroxyl group on the phenyl ring also presents an opportunity for conversion into a more water-soluble prodrug, enhancing its potential for clinical development.[7]

Synthesis and Characterization

The synthesis of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one is achieved through a multi-step process. The general synthetic scheme is outlined below, followed by a detailed experimental protocol. Characterization of the final compound and its intermediates is typically performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Pathway

Caption: General synthetic scheme for 2-aryl-6-pyrrolidinylquinolin-4-ones.

Experimental Protocol: Synthesis of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one

Materials:

-

Substituted anilines and benzoylacetates

-

Diphenyl ether

-

Pyrrolidine

-

Appropriate solvents (e.g., ethanol, DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of the Enaminone Intermediate: A mixture of the appropriately substituted aniline and ethyl benzoylacetate is heated in a suitable solvent (e.g., ethanol) to form the corresponding enaminone intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction.

-

Thermal Cyclization: The enaminone intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically around 250 °C) to induce thermal cyclization. This step forms the core 2-aryl-quinolin-4-one structure. The product is then cooled and precipitated, followed by filtration and washing.

-

Pyrrolidine Substitution: The 6-substituted-2-aryl-quinolin-4-one is reacted with pyrrolidine in a suitable solvent like dimethylformamide (DMF) under heating. This nucleophilic aromatic substitution introduces the pyrrolidinyl group at the C-6 position of the quinoline ring.

-

Purification: The crude final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to yield the pure 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one.

Biological Activity and Mechanism of Action

Antiproliferative Activity

Compound 6h has been shown to exhibit potent antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from in vitro assays are summarized in the table below.[6]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| NCI-H522 | Non-small cell lung cancer | 42.3 ± 1.2 |

| HL-60 | Leukemia | Data not specified |

| HCT116 | Colon Cancer | Data not specified |

| Hep3B | Hepatocellular Carcinoma | Data not specified |

| NCI-H460 | Non-small cell lung cancer | Data not specified |

Data presented is based on available literature. "Data not specified" indicates that while activity was observed, specific IC₅₀ values were not provided in the primary source for all cell lines mentioned in a comparative context.

Proposed Mechanism of Action

Studies suggest that 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one functions as an antimitotic agent, exhibiting a mechanism of action similar to that of Vinca alkaloids like vincristine.[6][7] The proposed signaling pathway involves the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle during cell division.

Caption: Proposed mechanism of action leading to apoptosis.

Experimental Protocols: Biological Assays

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one for a specified duration (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the effect of the compound on tubulin assembly.

Procedure:

-

Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regenerating system, and a buffer is prepared.

-

Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

-

Initiation of Polymerization: Polymerization is initiated by warming the mixture to 37 °C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a spectrophotometer.

-

Data Analysis: The extent of inhibition of tubulin polymerization by the compound is determined by comparing the polymerization curves of the treated samples with those of the controls.

Conclusion

2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one is a potent anticancer compound with a well-defined synthetic route and a plausible mechanism of action involving the disruption of microtubule dynamics. The detailed protocols and data presented herein provide a solid foundation for further research and development of this and related quinolin-4-one derivatives as potential cancer therapeutics. The favorable physicochemical properties for potential prodrug development further enhance its translational promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of MPI_5a, a Selective HDAC6 Inhibitor, in Non-Small Cell Lung Cancer (NSCLC) Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. The discovery of targeted therapies has revolutionized the treatment landscape for NSCLC. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a promising therapeutic target in various cancers, including NSCLC. HDAC6 regulates the acetylation of non-histone proteins involved in crucial cellular processes such as cell migration, protein degradation, and signaling. MPI_5a is a potent and selective inhibitor of HDAC6, with a reported IC50 of 36 nM in tumor cell models. While direct studies on this compound in NSCLC are not extensively documented in publicly available literature, research on other selective HDAC6 inhibitors, such as ACY-1215 (Ricolinostat) and CAY10603, provides a strong rationale for its investigation in this malignancy. These notes summarize the potential applications and mechanisms of action of selective HDAC6 inhibitors like this compound in NSCLC research.

Mechanism of Action in NSCLC: Selective HDAC6 inhibitors, and by extension this compound, are hypothesized to exert their anti-tumor effects in NSCLC through several mechanisms:

-

Disruption of Chaperone Activity: HDAC6 deacetylates and activates the chaperone protein Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, impairing its function and promoting the degradation of Hsp90 client proteins, which include key oncogenic drivers in NSCLC such as EGFR and ALK.[1]

-

Modulation of Cell Motility and Invasion: By deacetylating α-tubulin and cortactin, HDAC6 plays a crucial role in regulating microtubule dynamics and cell motility. Inhibition of HDAC6 is expected to disrupt these processes, thereby impeding cancer cell migration and invasion.

-

Induction of Apoptosis and Cell Cycle Arrest: Studies with other selective HDAC6 inhibitors have demonstrated their ability to induce apoptosis and cause cell cycle arrest, often at the G2/M phase, in NSCLC cell lines.[2][3] This is often associated with an increase in apoptotic markers like cleaved PARP.[2][3]

-

Interference with Signaling Pathways: HDAC6 inhibition has been shown to impact key signaling pathways in NSCLC. For instance, it can downregulate the Notch1 signaling pathway, which is involved in cell proliferation and survival.[2][3] Additionally, it may exploit metabolic vulnerabilities in certain NSCLC subtypes, such as those with KRAS and LKB1 mutations.[4]

-

Enhancement of Anti-Cancer Therapies: Selective HDAC6 inhibitors have shown synergistic effects when combined with other anti-cancer agents, including EGFR inhibitors like gefitinib, by promoting the degradation of the EGFR protein.[1]

Potential Applications in NSCLC Research: Based on the known functions of HDAC6 and the effects of its inhibitors, this compound can be a valuable tool in the following areas of NSCLC research:

-

As a single agent: To investigate the cytotoxic and anti-proliferative effects on various NSCLC cell lines, particularly those dependent on Hsp90 client proteins or with specific genetic backgrounds (e.g., KRAS/LKB1 mutations).

-

In combination therapies: To explore synergistic effects with standard-of-care treatments for NSCLC, such as EGFR tyrosine kinase inhibitors (TKIs), chemotherapy, and immunotherapy.

-

As a tool to study signaling pathways: To elucidate the role of HDAC6-mediated deacetylation in regulating key oncogenic pathways in NSCLC.

-

In vivo studies: To evaluate its anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties in preclinical models of NSCLC.

Quantitative Data Summary

The following tables summarize quantitative data from studies on selective HDAC6 inhibitors in NSCLC. It is important to note that these data are for compounds structurally and functionally similar to this compound, and specific values for this compound in NSCLC would need to be determined experimentally.

Table 1: In Vitro Efficacy of Selective HDAC6 Inhibitors in NSCLC Cell Lines

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| ACY-1215 | A549 | MTT Assay | Cell Viability | Significant reduction at 10 µM | [2] |

| ACY-1215 | H1299 | Apoptosis Assay | Apoptosis Induction | Dose-dependent increase | [2] |

| ACY-1215 | LL2 | Cell Cycle Analysis | Cell Cycle Arrest | G2 arrest | [2] |

| CAY10603 | A549 | Proliferation Assay | IC50 | Not specified, but inhibited proliferation | [1] |

| CAY10603 | PC9 | Apoptosis Assay | Apoptosis Induction | Induced apoptosis | [1] |

Table 2: Effects of Selective HDAC6 Inhibitors on Protein Expression and Signaling in NSCLC Cells

| Compound | Cell Line | Target Protein/Pathway | Effect | Reference |

| ACY-1215 | A549, H1299, LL2 | Notch1 Receptor | Dose-dependent decrease | [2] |

| ACY-1215 | A549, H1299, LL2 | Cleaved PARP1 | Increased levels | [2] |

| CAY10603 | A549, PC9 | EGFR Protein | Downregulated levels | [1] |

| CAY10603 | A549, PC9 | Acetylated α-tubulin | Increased levels | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound in NSCLC, based on methodologies reported for other selective HDAC6 inhibitors.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on NSCLC cell lines.

-

Materials:

-

NSCLC cell lines (e.g., A549, H1299, PC9)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete growth medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Western Blot Analysis for Protein Expression

-

Objective: To assess the effect of this compound on the expression and acetylation of target proteins.

-

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-EGFR, anti-Notch1, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with desired concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

3. In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical NSCLC model.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

NSCLC cell line (e.g., A549, H1299)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject NSCLC cells into the flank of the mice.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the determined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide | C16H17N3O3 | CID 49831258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1259296-46-2|N-Hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Evaluating the Mechanism of Action of MPI_5a, a Putative c-Myc Inhibitor

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic development.[1] As a basic helix-loop-helix leucine zipper (bHLHZip) protein, c-Myc functions by forming a heterodimer with its partner, Max.[2][3] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[2][4] Due to its intrinsically disordered nature and lack of an enzymatic active site, c-Myc has long been considered "undruggable".[1][2]

MPI_5a is a novel small molecule inhibitor developed to target c-Myc-driven cancers. These application notes provide a comprehensive suite of protocols to characterize the mechanism of action (MoA) of this compound, focusing on its potential to disrupt the c-Myc/Max protein-protein interaction (PPI), inhibit DNA binding, and affect downstream c-Myc-dependent cellular processes.

Experimental Workflow

A multi-faceted approach is required to elucidate the MoA of a putative c-Myc inhibitor like this compound. The workflow progresses from initial biochemical assays to confirm target engagement to cell-based assays that measure the functional consequences of target inhibition.

Caption: A stepwise workflow for characterizing the mechanism of action of this compound.

Biochemical Assays: Target Engagement and In Vitro Inhibition

The first step is to determine if this compound directly binds to c-Myc and disrupts its interaction with Max and subsequent DNA binding.

Data Presentation: Summary of Biochemical Assays

Quantitative data from biochemical experiments should be summarized for clear comparison.

| Assay Type | Method | This compound Result (IC₅₀ / Kᴅ) | Positive Control (e.g., MYCMI-6) | Negative Control (DMSO) |

| Direct Binding | Surface Plasmon Resonance (SPR) | 1.2 µM | 1.6 µM[5] | No Binding |

| PPI Inhibition | FRET-based Myc/Max Assay | 5.6 µM | 3.2 µM | No Inhibition |

| DNA Binding | Electrophoretic Mobility Shift (EMSA) | 8.1 µM | 6.5 µM | No Inhibition |

Protocol: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

This protocol determines the binding affinity (Kᴅ) of this compound to the c-Myc protein.

Materials:

-

Recombinant human c-Myc protein (bHLHZip domain)

-

Recombinant human Max protein (full-length)

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (HBS-EP+)

-

This compound compound series, DMSO

Methodology:

-

Chip Immobilization: Immobilize the recombinant c-Myc protein onto a CM5 sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a dilution series of this compound (e.g., 0.1 µM to 50 µM) in running buffer containing a low percentage of DMSO (e.g., 1%).

-